Butane, 1-(propylthio)-

Description

The exact mass of the compound Butane, 1-(propylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163955. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butane, 1-(propylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butane, 1-(propylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

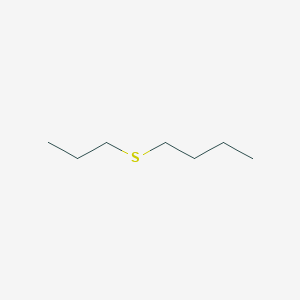

Structure

3D Structure

Properties

IUPAC Name |

1-propylsulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16S/c1-3-5-7-8-6-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRWJPVULTZZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304028 | |

| Record name | Butane, 1-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613-46-3 | |

| Record name | Butyl propyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiaoctane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYL PROPYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU0Z2TZ9Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Butane, 1-(propylthio)-

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Butane, 1-(propylthio)-, also known as propyl butyl sulfide (CAS No. 1613-46-3). While a seemingly simple aliphatic thioether, this document aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, reactivity, and analytical characterization. Although specific applications for this particular molecule are not widely documented, this guide leverages its structural simplicity to illustrate the core chemical principles of the thioether functional group, which is of significant interest in medicinal chemistry and materials science. This document provides field-proven insights into its handling, potential reactivity, and characterization, grounded in authoritative references.

Introduction and Chemical Identity

Butane, 1-(propylthio)- is a dialkyl sulfide characterized by a sulfur atom bridging a propyl and a butyl group. Its identity is unequivocally established by several key identifiers.

Table 1: Chemical Identifiers for Butane, 1-(propylthio)-

| Identifier | Value | Source |

| CAS Number | 1613-46-3 | [1][2] |

| Molecular Formula | C₇H₁₆S | [2] |

| Molecular Weight | 132.27 g/mol | [1] |

| IUPAC Name | 1-(Propylthio)butane | [2] |

| Synonyms | Propyl butyl sulfide, 4-Thiaoctane | [1][2] |

| InChI | InChI=1S/C7H16S/c1-3-5-7-8-6-4-2/h3-7H2,1-2H3 | [2] |

| InChIKey | ZBRWJPVULTZZCE-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCCCSCCC | [1] |

Physicochemical Properties

The physical properties of Butane, 1-(propylthio)- are characteristic of a moderately sized, nonpolar thioether. These properties are crucial for its handling, purification, and use in synthetic applications.

Table 2: Physicochemical Properties of Butane, 1-(propylthio)-

| Property | Value | Source |

| Boiling Point | 167.2 °C at 760 mmHg | [1] |

| Density | 0.836 g/cm³ | [1] |

| Refractive Index | 1.450 | [1] |

| Flash Point | 52.8 °C | [1] |

| Vapor Pressure | 2.27 mmHg at 25 °C | [1] |

| logP (Octanol/Water) | 2.93 | [1] |

| Water Solubility | Estimated to be low |

Synthesis and Purification

The synthesis of asymmetrical thioethers like Butane, 1-(propylthio)- is most commonly achieved through a variation of the Williamson ether synthesis. This involves the Sₙ2 reaction of a thiolate with an alkyl halide.

Synthetic Pathway: Williamson-Type Thioether Synthesis

The reaction proceeds by generating a thiolate from a thiol using a suitable base, which then acts as a potent nucleophile to displace a halide from an alkyl halide.

Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of Butane, 1-(propylthio)-.

Materials:

-

1-Butanethiol

-

Sodium hydroxide (NaOH)

-

1-Bromopropane

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add 1-butanethiol (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium butanethiolate.

-

Sₙ2 Reaction: To the ethanolic solution of sodium butanethiolate, add 1-bromopropane (1.0 eq) dropwise. The reaction is typically exothermic. After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude Butane, 1-(propylthio)- can be purified by fractional distillation under reduced pressure to yield a colorless liquid.

Chemical Reactivity

The reactivity of Butane, 1-(propylthio)- is dominated by the chemistry of the thioether functional group. The lone pairs of electrons on the sulfur atom make it nucleophilic, and the sulfur atom can exist in various oxidation states.

Oxidation

Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents. The choice of oxidant and reaction conditions allows for selective oxidation.

This reactivity is particularly relevant in the context of drug development, as thioether-containing molecules can be designed as ROS-responsive prodrugs that are activated in the oxidative environment of certain diseases.

Alkylation

The nucleophilic sulfur atom can react with alkyl halides to form sulfonium salts.

Analytical Characterization

The identity and purity of Butane, 1-(propylthio)- are typically confirmed using a combination of spectroscopic techniques.

Mass Spectrometry

The electron ionization mass spectrum of Butane, 1-(propylthio)- is available from the NIST Chemistry WebBook and shows a molecular ion peak (M⁺) at m/z = 132, corresponding to its molecular weight.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts:

-

-CH₂-S-CH₂-: The methylene groups directly attached to the sulfur atom are expected to resonate in the range of 2.4-2.6 ppm as triplets.

-

-CH₂-CH₂-S-: The methylene groups adjacent to the sulfur-bound methylene groups are predicted to appear around 1.5-1.7 ppm as sextets.

-

CH₃-CH₂-: The terminal methyl groups are expected in the upfield region, around 0.9-1.0 ppm , as triplets.

Predicted ¹³C NMR Chemical Shifts:

-

-CH₂-S-CH₂-: Carbons directly bonded to sulfur are expected in the range of 30-40 ppm .

-

-CH₂-CH₂-S-: The next carbons in the chain are predicted to be around 22-32 ppm .

-

CH₃-CH₂-: The terminal methyl carbons are expected at approximately 13-14 ppm .

Infrared (IR) Spectroscopy

The IR spectrum of an aliphatic thioether is primarily characterized by C-H stretching and bending vibrations.

-

C-H stretching: Strong absorptions are expected in the 2850-2960 cm⁻¹ region.

-

C-H bending: Absorptions for methylene and methyl groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹ . The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ region, often making it difficult to identify definitively.

Applications and Relevance in Research

While specific, documented applications for Butane, 1-(propylthio)- are scarce, the thioether moiety it contains is of significant interest in several areas of research and development, particularly in the pharmaceutical industry.

-

Scaffold in Drug Discovery: The thioether linkage is a common structural motif in a variety of pharmaceuticals. Its ability to act as a flexible, metabolically stable linker and its potential for hydrogen bonding interactions make it a valuable component in drug design.

-

ROS-Responsive Materials: As previously mentioned, the facile oxidation of thioethers to hydrophilic sulfoxides and sulfones makes them excellent candidates for the design of stimuli-responsive materials. This principle is being explored for targeted drug delivery systems that release their payload in the oxidative microenvironment of tumors or inflamed tissues.

Safety and Toxicology

-

Flammability: Butane, 1-(propylthio)- is a flammable liquid.[1] Keep away from heat, sparks, and open flames.

-

Inhalation: Vapors may be harmful if inhaled. Use in a well-ventilated area or with appropriate respiratory protection.

-

Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment, including gloves and safety glasses.

-

Ingestion: May be harmful if swallowed.

For di-n-butyl sulfide (CAS 544-40-1), the LD50 (oral, rat) is reported as 2220 mg/kg, indicating moderate acute toxicity.[4] Similar toxicity can be expected for Butane, 1-(propylthio)-.

Conclusion

Butane, 1-(propylthio)- serves as a fundamental example of an aliphatic thioether. While it may not have widespread, specific applications, its synthesis, reactivity, and spectral characteristics are representative of this important class of organic compounds. A thorough understanding of its properties, as detailed in this guide, provides a solid foundation for researchers and drug development professionals working with more complex molecules containing the thioether functional group. The principles of its synthesis via Williamson-type reactions and its reactivity, particularly oxidation, are cornerstones of modern organic and medicinal chemistry.

References

-

LookChem. Butane, 1-(propylthio)-. [Link]

-

Organic Syntheses. SULFIDE SYNTHESIS IN PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES: sec-BUTYL ISOPROPYL DISULFIDE. [Link]

-

YouTube. 04.07 Thioethers. [Link]

-

ACS Publications. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters. [Link]

-

American Chemical Society. Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. [Link]

-

PMC. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]

-

Organic Syntheses. n-PROPYL SULFIDE. [Link]

-

Organic Syntheses. n-BUTYL SULFITE. [Link]

-

Journal of the American Chemical Society. Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. [Link]

-

ChemSrc. Butane, 1-(propylthio)- | CAS#:1613-46-3. [Link]

-

PubChem. Sulfide, butyl isopropyl | C7H16S | CID 522478. [Link]

-

Air Liquide. SAFETY DATA SHEET Butane. [Link]

-

Cheméo. Chemical Properties of Butane, 1-(propylthio)- (CAS 1613-46-3). [Link]

-

NIST. Butane, 1-(propylthio)-. [Link]

-

NIST. Propyl sulfide. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

UCLA Chemistry and Biochemistry. 1H NMR: Novice Level, Spectrum 8. [Link]

-

Organic Syntheses. n-BUTYL SULFATE. [Link]

-

Millersville University. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

SpectraBase. Isopropyl propyl sulfide. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

NIST. Butyl sulfide. [Link]

-

PubChem. sec-Butyl propyl sulfide | C7H16S | CID 525453. [Link]

-

ChemSrc. Dimethyl disulfide | CAS#:624-92-0. [Link]

-

Air Hygiene. FTIR TESTING. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Michigan State University. 13C NMR of 1-Propanol. [Link]

-

NCBI. Butane: Acute Exposure Guideline Levels. [Link]

-

DC Fine Chemicals. SAFETY DATA SHEET 102460-1-Butanethiol. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of butane C4H10. [Link]

-

PubMed Central. Fatal butane toxicity and delayed onset of refractory ventricular fibrillation. [Link]

Sources

Spectroscopic Unveiling of Butane, 1-(propylthio)-: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Butane, 1-(propylthio)-, also known as butyl propyl sulfide or 4-thiaoctane. With the chemical formula C₇H₁₆S and a molecular weight of 132.27 g/mol , this thioether is a valuable compound in various research and development applications.[1] A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and quality control in scientific and industrial settings. This document offers a detailed examination of its mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy data, blending theoretical principles with practical, field-proven insights.

Molecular Structure and Spectroscopic Overview

Butane, 1-(propylthio)- possesses a simple aliphatic structure with a central sulfur atom linking a butyl and a propyl chain. This structure gives rise to a distinct set of spectroscopic features that allow for its unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of Butane, 1-(propylthio)- provides crucial information about its molecular weight and fragmentation pattern, which is instrumental in confirming its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard EI-MS experiment for a volatile liquid like Butane, 1-(propylthio)- involves the following steps:

-

Sample Introduction: A small amount of the sample is injected into the instrument, typically through a gas chromatograph (GC) for separation and purification, or directly via a heated inlet system.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Data Summary: Mass Spectrum of Butane, 1-(propylthio)-

| m/z | Relative Intensity (%) | Proposed Fragment |

| 132 | 35 | [CH₃(CH₂)₃S(CH₂)₂CH₃]⁺• (Molecular Ion) |

| 89 | 100 | [CH₃(CH₂)₃S]⁺ |

| 57 | 80 | [CH₃(CH₂)₃]⁺ |

| 43 | 95 | [CH₃(CH₂)₂]⁺ |

| 41 | 75 | [C₃H₅]⁺ |

| 29 | 60 | [CH₃CH₂]⁺ |

Data sourced from the NIST WebBook.

Interpretation of the Mass Spectrum

The mass spectrum of Butane, 1-(propylthio)- exhibits a molecular ion peak at m/z 132, which confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure of an aliphatic thioether. The base peak at m/z 89 corresponds to the loss of a propyl radical, forming a stable butylthiopropyl cation. Other significant peaks arise from the cleavage of C-C and C-S bonds, leading to the formation of butyl (m/z 57), propyl (m/z 43), and ethyl (m/z 29) cations.

Fragmentation Pathway

The major fragmentation pathways for Butane, 1-(propylthio)- under electron ionization are depicted in the following diagram:

Caption: Major fragmentation pathways of Butane, 1-(propylthio)- in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A typical NMR experiment for a liquid sample involves these steps:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and enhance sensitivity.

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. Phasing, baseline correction, and referencing of the chemical shift scale are then performed.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.50 | Triplet | 4H | -S-CH ₂- |

| ~1.58 | Sextet | 4H | -S-CH₂-CH ₂- |

| ~1.40 | Sextet | 4H | -CH₂-CH ₂-CH₃ |

| ~0.92 | Triplet | 6H | -CH ₃ |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Butane, 1-(propylthio)- is expected to show four distinct signals, corresponding to the four chemically non-equivalent sets of protons. The two triplets at approximately 2.50 ppm are assigned to the methylene protons adjacent to the sulfur atom. The upfield region of the spectrum contains two overlapping sextets around 1.58 ppm and 1.40 ppm, corresponding to the other methylene groups. The terminal methyl groups of both the butyl and propyl chains are expected to appear as a single triplet at approximately 0.92 ppm due to their similar chemical environments.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~34.5 | -S-C H₂- |

| ~32.0 | -S-CH₂-C H₂- |

| ~22.5 | -C H₂-CH₃ |

| ~13.7 | -C H₃ |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to display four signals, representing the four unique carbon environments in the molecule. The carbons directly attached to the sulfur atom are the most deshielded and are predicted to appear around 34.5 ppm. The other methylene carbons are expected at approximately 32.0 ppm and 22.5 ppm. The terminal methyl carbons are the most shielded and are predicted to resonate at about 13.7 ppm.

2D NMR Correlation Spectroscopy (COSY)

A 2D COSY experiment would be invaluable in confirming the assignments of the proton signals by showing correlations between adjacent protons.

Caption: Expected COSY correlations for Butane, 1-(propylthio)-.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying functional groups.

Note: As with the NMR data, the following IR data is based on a predicted spectrum due to the lack of readily available experimental data.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FT-IR is a common technique for obtaining the IR spectrum of a liquid sample:

-

Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded.

-

Sample Application: A small drop of the liquid sample is placed on the ATR crystal.

-

Sample Spectrum: The IR beam is passed through the crystal, where it interacts with the sample at the surface. The transmitted radiation is then sent to the detector, and the sample spectrum is recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type |

| 2960-2850 | C-H stretching |

| 1465 | C-H bending (methylene) |

| 1380 | C-H bending (methyl) |

| 725-650 | C-S stretching |

Interpretation of the IR Spectrum

The predicted IR spectrum of Butane, 1-(propylthio)- is dominated by absorptions corresponding to the hydrocarbon portions of the molecule. A strong, broad band is expected in the 2960-2850 cm⁻¹ region, which is characteristic of C-H stretching vibrations in alkanes. The spectrum should also show characteristic C-H bending vibrations for the methylene and methyl groups at approximately 1465 cm⁻¹ and 1380 cm⁻¹, respectively. The C-S stretching vibration is expected to appear as a weaker band in the fingerprint region, typically between 725-650 cm⁻¹.

Conclusion

The combined application of mass spectrometry, NMR spectroscopy, and infrared spectroscopy provides a comprehensive and unambiguous characterization of Butane, 1-(propylthio)-. While experimental NMR and IR data are not widely available, the analysis of the experimental mass spectrum and predicted NMR and IR spectra offers a robust framework for the identification and structural elucidation of this compound. These spectroscopic techniques, when used in concert, provide a powerful toolkit for researchers, scientists, and drug development professionals working with this and related thioethers.

References

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

PubChem. 4-Thiaoctane. [Link]

-

SpectraBase. Isopropyl propyl sulfide. [Link]

-

Royal Society of Chemistry. Calculation of absolute molecular entropies and heat capacities made simple. [Link]

-

Scribd. 2008-Analysis of Sulfur Compounds in Straight-Run Naphtha and FCC Gasoline. [Link]

Sources

Introduction: The Understated Importance of the Thioether Linkage

An In-depth Technical Guide to Alkyl Thioethers: Synthesis, Reactivity, and Applications for the Research Scientist

In the vast landscape of organic functional groups, the thioether (or sulfide), characterized by a sulfur atom bridging two alkyl or aryl groups (R-S-R'), holds a position of significant and sometimes underappreciated importance.[1] Structurally analogous to ethers, thioethers exhibit distinct electronic and physical properties stemming from the larger size, lower electronegativity, and greater polarizability of the sulfur atom compared to oxygen.[1][2][3] These differences manifest in unique reactivity profiles and a broad range of applications, particularly in the realms of medicinal chemistry, materials science, and organic synthesis.[4][5][6]

Alkyl thioethers are characterized by a C-S-C bond angle approaching 90° and C-S bond lengths of approximately 180 pm.[1] While their foul odors, especially for volatile variants, can be a practical limitation, their physical properties—being less volatile and more lipophilic than corresponding ethers—are key to their utility.[1] This guide, intended for researchers and drug development professionals, offers a comprehensive exploration of the core aspects of alkyl thioether chemistry, from fundamental synthetic strategies to their reactivity and pivotal role in modern science.

Part 1: Strategic Synthesis of Alkyl Thioethers

The construction of the C-S bond is a cornerstone of organosulfur chemistry. Methodologies range from classical nucleophilic substitutions to modern, highly efficient catalytic processes. The choice of synthetic route is often dictated by factors such as substrate availability, functional group tolerance, and atom economy.

The Foundational Approach: Nucleophilic Substitution

The most traditional and widely practiced method for synthesizing thioethers is the S-alkylation of thiols, a direct analogue of the Williamson ether synthesis.[2][7] This SN2 reaction involves the deprotonation of a thiol to form a highly nucleophilic thiolate anion, which then displaces a leaving group (typically a halide) on an alkyl electrophile.[2][8]

The reaction is generally efficient with primary and secondary alkyl halides.[9] Strong bases are typically required to generate the thiolate, although the increased acidity of thiols compared to alcohols makes this step facile.[2]

Experimental Protocol: Synthesis of an Alkyl Thioether via S-Alkylation

-

Thiol Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired thiol (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add a strong base (e.g., sodium hydride (NaH), 1.1 eq.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the thiolate.

-

Alkylation: Add the alkyl halide (1.0-1.2 eq.) dropwise to the cooled solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Caption: Workflow for S-alkylation of thiols.

"Click" Chemistry in Action: The Thiol-Ene Reaction

Gaining prominence for its high efficiency, stereoselectivity, and mild reaction conditions, the thiol-ene reaction has been accepted as a form of "click chemistry."[10] This reaction involves the addition of a thiol across a double bond of an alkene to form a thioether.[10][11] It can proceed through two primary mechanisms:

-

Radical Addition: Initiated by light, heat, or a radical initiator, a thiyl radical is formed, which adds to the alkene in an anti-Markovnikov fashion.[10][11] This pathway is highly efficient and forms the basis for many applications in polymer synthesis and surface patterning.[10]

-

Michael Addition: In the presence of a base or nucleophilic catalyst, the thiol can add to an electron-deficient alkene (e.g., an α,β-unsaturated carbonyl) via a conjugate addition mechanism, also resulting in an anti-Markovnikov product.[10]

The thiol-ene reaction is advantageous due to its high atom economy, tolerance of various functional groups, and often solvent-free conditions.[11][12]

Caption: Radical mechanism of the thiol-ene reaction.

Green and Catalytic Routes: Transition-Metal Catalysis

To circumvent the limitations of classical methods, such as the need for pre-functionalized substrates, transition-metal catalysis has emerged as a powerful tool for thioether synthesis.[4][13]

A particularly green and atom-economical approach is the dehydrative thioetherification of alcohols with thiols .[4] This method avoids the pre-activation of alcohols into halides or tosylates, with water being the only byproduct. Various transition metals, including zinc and gallium, have been shown to effectively catalyze this transformation.[4]

| Catalyst | Substrate Scope | Typical Conditions | Yield Range | Reference |

| ZnI₂ | Benzylic alcohols, aliphatic & aromatic thiols | DCE or DCM, 50 mol% catalyst | 71-99% | [4] |

| Ga(OTf)₃ | Primary/secondary benzylic & allylic alcohols | DCE | Moderate to High | [4] |

Additionally, palladium-catalyzed cross-coupling reactions, such as the Migita coupling, are standard methods for forming aryl-alkyl thioethers from aryl halides and thiols.[14][15]

Odor-Free Alternatives: Thiol-Free Reagents

The potent and unpleasant odor of many thiols is a significant drawback in their laboratory and industrial use.[5][16] This has driven the development of "thiol-free" synthetic methods that utilize stable, odorless sulfur sources.

-

Xanthates (ROCS₂K): These serve as effective thiol surrogates, reacting with alkyl or aryl halides to generate thioethers under transition-metal-free conditions.[5][16]

-

Thiourea: Thiourea can react with alkyl halides to form isothiouronium salts, which can then be hydrolyzed or further reacted to yield thioethers, avoiding the direct handling of volatile thiols.[17][18]

Part 2: Reactivity and Synthetic Utility

The sulfur atom in an alkyl thioether is a hub of reactivity, acting as a soft nucleophile and being susceptible to oxidation. This dual nature makes thioethers versatile intermediates in organic synthesis.

Oxidation: A Gateway to Sulfoxides and Sulfones

One of the most characteristic reactions of thioethers is their oxidation.[19] Unlike ethers, which are generally resistant to oxidation, the sulfur atom in a thioether can be readily and selectively oxidized.[20] This process is often stepwise:

-

Thioether to Sulfoxide: Mild oxidation, typically using reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), converts the thioether to a sulfoxide (R-S(=O)-R').[19][21] This transformation is crucial in drug metabolism and is used to modulate the properties of pharmaceutical compounds.[22]

-

Sulfoxide to Sulfone: Further oxidation of the sulfoxide with a stronger oxidizing agent yields a sulfone (R-S(=O)₂-R').[19][23]

This oxidation pathway introduces a profound change in the electronic and physical properties of the molecule. The thioether is an electron-donating group, while the resulting sulfoxide and sulfone are strongly electron-withdrawing.[24]

Caption: Oxidation pathway of alkyl thioethers.

Nucleophilicity and Sulfonium Salt Formation

The lone pairs on the sulfur atom make thioethers excellent nucleophiles, significantly more so than their ether counterparts.[9] They readily react with electrophiles, such as alkyl halides, to form stable trialkylsulfonium salts (R₃S⁺).[9][19]

This reactivity is exploited in biological systems, where S-adenosylmethionine (SAM), a biological sulfonium salt, acts as a universal methyl group donor in a vast array of biochemical SN2 reactions.[19]

Coordination Chemistry and Catalysis

Thioethers function as soft σ-donor ligands that preferentially coordinate to soft, thiophilic transition metals like palladium, ruthenium, and copper.[25] While the M-S bond is often labile, this property can be advantageous, leading to "hemilabile" behavior where the thioether arm of a chelating ligand can reversibly dissociate to open a coordination site for catalysis.[25][26] This principle is leveraged in various catalytic processes, including C-H activation and asymmetric hydrogenation.[25][27]

Part 3: The Role of Alkyl Thioethers in Drug Discovery

The thioether moiety is a common and functionally important scaffold in a multitude of FDA-approved drugs.[4] Its inclusion can influence a drug's lipophilicity, metabolic stability, and ability to interact with biological targets.

| Drug Name | Therapeutic Area | Role of the Thioether Moiety |

| Montelukast | Asthma/Allergies | The thioether linkage is a key structural component connecting the quinoline core to the side chain, essential for its antagonist activity at the cysteinyl leukotriene receptor.[5] |

| Cimetidine | Acid Reflux | A thioether in the side chain contributes to the overall polarity and receptor binding profile of this H₂ antagonist. |

| Quetiapine | Antipsychotic | The thioether is part of the dibenzothiazepine core, a privileged structure in CNS drug design. |

| Cilastatin | Antibiotic Adjuvant | Used in combination with imipenem to inhibit the renal enzyme dehydropeptidase I, preventing the antibiotic's degradation. The thioether is integral to its structure.[5] |

The metabolic oxidation of a drug's thioether group to the more polar sulfoxide or sulfone is a common metabolic pathway, which can significantly impact the drug's clearance and pharmacokinetic profile.

Conclusion

Alkyl thioethers are far more than simple analogues of ethers. Their unique electronic structure imparts a rich and versatile chemistry that has been harnessed by scientists across disciplines. From the foundational S-alkylation reactions to modern, efficient "click" and transition-metal-catalyzed methodologies, the synthetic toolkit for accessing these compounds is robust and continually evolving. The predictable reactivity of the sulfur atom—as a potent nucleophile and a site for controlled oxidation—renders thioethers valuable synthetic intermediates. In the pharmaceutical arena, the thioether linkage is a well-established and valuable component of modern therapeutics, underscoring the enduring importance of this fundamental functional group. Continued innovation in C-S bond formation will undoubtedly lead to new applications in materials science, catalysis, and the development of next-generation medicines.

References

- Thiol-ene reaction - Wikipedia.

- Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols - Chemical Review and Letters.

- Synthesis of aryl thioethers via transition‐metal‐catalysis.

- Synthetic strategies to access thioethers

- Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanth

- Transition-metal-catalyzed remote C–H functionaliz

- Alkylation of Thiols in Green Mediums - Journal of M

- Neutral sulfur nucleophiles: synthesis of thioethers and thioesters by substitution reactions of N-heterocyclic carbene boryl sulfides and thioamides - PubMed.

- Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+.

- Neutral Sulfur Nucleophiles: Synthesis of Thioethers and Thioesters by Substitution Reactions of N-Heterocyclic Carbene Boryl Sulfides and Thioamides | Organic Letters - ACS Public

- Thioethers – Knowledge and References - Taylor & Francis.

- Thiol-ene Chemistry for the Synthesis and Modification of Branched Organosilicon Polymers - SMU Scholar.

- Recent Metal-Catalyzed Methods for Thioether Synthesis.

- The thiol-ene reaction - The chemical reaction d

- Synthesis of sulfides (thioethers)

- Thioether Formation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- (a) The Thiol‐ene “click” reaction towards thioether products; (b)

- Alkyl Chloride-Functionalized Polymers Mediate Oxidation of Thioethers Initiated by Ionizing Radi

- ALIPHATIC THIOETHERS BY S-ALKYLATION OF THIOLS VIA TRIALKYL BOR

- Ethers, Epoxides and Sulfides - Chemistry LibreTexts.

- Recent Advances in the Synthesis of Thioether | Request PDF - ResearchG

- Thiols And Thioethers - Master Organic Chemistry.

- Reactions of Thiols - Chemistry Steps.

- Recent Metal-Catalyzed Methods for Thioether Synthesis - Who we serve.

- Transition metal thioether complex - Grokipedia.

- Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanth

- Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing).

- A Comparative Guide to the Coordination Chemistry of Aryl Thioether Ligands with a Focus on Benzene, [2-(methylthio)ethyl]- - Benchchem.

- 04.07 Thioethers - YouTube.

- 15.12: Thioethers (Sulfides) and Silyl Ethers - Chemistry LibreTexts.

- Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides - Organic & Biomolecular Chemistry (RSC Publishing).

- Properties of ethers, epoxides, and thioethers - BrainKart.

- Stability of metal ion/alkyl thioether complexes in solution.

- Thioethers and Sulfides Overview | PDF | Thiol | Sulfide - Scribd.

- Coordination chemistry of poly(thioether)borate ligands - PMC - PubMed Central - NIH.

- Chiral thioether ligands: Coordination chemistry and asymmetric c

- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed.

- Thiols And Thioethers | Lectures on Organic Chemistry - World Scientific Publishing.

- Synthesis of Thioethers.

- Thioether - chemeurope.com.

- Thioethers – Knowledge and References - Taylor & Francis.

- Other drugs containing thioethers | Download Scientific Diagram - ResearchG

- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. brainkart.com [brainkart.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 12. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Thioether [chemeurope.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. One moment, please... [chemistrysteps.com]

- 24. Alkyl Chloride-Functionalized Polymers Mediate Oxidation of Thioethers Initiated by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. grokipedia.com [grokipedia.com]

- 26. researchgate.net [researchgate.net]

- 27. Transition-metal-catalyzed remote C–H functionalization of thioethers - PMC [pmc.ncbi.nlm.nih.gov]

"Butane, 1-(propylthio)-" CAS number 3877-15-4 properties

An In-depth Technical Guide to Butane, 1-(propylthio)- (CAS 3877-15-4)

Introduction

Butane, 1-(propylthio)-, also known as butyl propyl sulfide, is an organosulfur compound classified as a thioether. Its distinct, often unpleasant odor is a characteristic feature of many volatile sulfur-containing molecules. This guide provides a comprehensive overview of its chemical and physical properties, safety protocols, and analytical considerations, tailored for professionals in research and chemical development.

Chemical Identity and Molecular Structure

-

Primary Name: Butane, 1-(propylthio)-

-

Molecular Weight: 132.27 g/mol [8][9][10][11][12][14][16][17]

-

Synonyms: Butyl propyl sulfide, Propyl butyl sulfide, 4-Thiaoctane, 1-(Propylsulfanyl)butane.[10][11][12][13][14][18]

-

InChI Key: ZBRWJPVULTZZCE-UHFFFAOYSA-N[9][10][11][12][13][14][15][19]

Physicochemical Properties

The physical and chemical characteristics of Butane, 1-(propylthio)- are essential for its proper handling, application, and analysis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid. | [1] |

| Boiling Point | 167.2 °C at 760 mmHg | [18][19] |

| Melting Point | -66.8°C (estimate) | [8][18] |

| Density | 0.836 g/cm³ | [18][19] |

| Refractive Index | 1.45 | [18][19] |

| Flash Point | 52.8 °C | [18] |

| Vapor Pressure | 2.27 mmHg at 25°C | [18][19] |

| LogP (Octanol/Water Partition Coefficient) | 2.92970 | [18][19] |

Spectroscopic Analysis and Characterization

Mass Spectrometry (MS)

Electron ionization mass spectrometry data is available for this compound. The fragmentation pattern would be characteristic of an aliphatic sulfide, likely showing cleavage at the C-S bonds and fragmentation of the alkyl chains. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this molecule.[11][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR would be definitive for structure confirmation.

-

¹H NMR: One would expect to see distinct signals corresponding to the protons on the butyl and propyl chains, with chemical shifts influenced by their proximity to the sulfur atom. Protons on the carbons alpha to the sulfur (–CH₂–S–CH₂–) would be the most downfield-shifted among the aliphatic protons.

-

¹³C NMR: Similarly, the carbon atoms bonded directly to sulfur would exhibit a characteristic downfield shift compared to the other carbons in the alkyl chains.

Conceptual Workflow for Quality Control Analysis

For a volatile compound like Butane, 1-(propylthio)-, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for confirming identity and assessing purity. The workflow below illustrates a typical quality control procedure.

Caption: Conceptual workflow for GC-MS analysis.

Synthesis and Reactivity

Synthetic Routes

Thioethers like Butane, 1-(propylthio)- are commonly synthesized via nucleophilic substitution reactions. A plausible and industrially relevant method involves the reaction of an alkyl halide with a thiol or thiolate. For instance, the reaction of 1-butanethiol with 1-bromopropane (or vice-versa) in the presence of a base would yield the desired product.[19]

Chemical Stability and Incompatible Materials

-

Stability: The compound is generally stable under normal storage conditions.[20]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can oxidize the sulfide to a sulfoxide or sulfone.[20]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and static discharge, as it is a flammable liquid.[20][21]

Safety and Handling

Butane, 1-(propylthio)- is a flammable liquid with a potent stench.[2][21] Adherence to strict safety protocols is mandatory.

Hazard Identification

-

Flammability: Flammable liquid and vapor.[18][21] Vapors may form explosive mixtures with air.[22]

-

Health Hazards: Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[21] Avoid contact with skin and eyes.[18]

Safe Handling Protocol

This protocol is designed as a self-validating system where each step mitigates a specific, identified risk.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Procedural Controls:

Safe Handling Workflow Diagram

Caption: Workflow for handling Butane, 1-(propylthio)-.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[21]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[21]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[21]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention.[21]

Fire-Fighting and Disposal

-

Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, or foam.[20][21] Do not use a solid water stream as it may scatter and spread the fire.[20]

-

Storage: Store in a well-ventilated place and keep cool.[21][24] Keep the container tightly closed in a dry place.[21]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[21]

References

-

Butane, 1-(propylthio)-. LookChem. [Link]

-

Showing Compound Butyl propyl disulfide (FDB011044). FooDB. [Link]

-

Butane, 1-(methylthio)-4-(propylthio)- | C8H18S2 | CID 189595. PubChem. [Link]

-

Safety Data Sheet - NATURAL METHYL PROPYL SULFIDE. Axxence Aromatic GmbH. [Link]

-

Sulfide, butyl isopropyl | C7H16S | CID 522478. PubChem. [Link]

-

sec-Butyl propyl sulfide | C7H16S | CID 525453. PubChem. [Link]

-

Propyl butyl sulfide. ChemBK. [Link]

-

methyl propyl sulfide, 3877-15-4. The Good Scents Company. [Link]

-

Methyl propyl sulphide | C4H10S | CID 19754. PubChem. [Link]

-

butyl propyl sulfide. Stenutz. [Link]

-

Chemical Properties of Butane, 1-(propylthio)- (CAS 1613-46-3). Cheméo. [Link]

-

Butane, 1-(propylthio)- | CAS#:1613-46-3. Chemsrc. [Link]

-

Butane, 1-(propylthio)-. NIST WebBook. [Link]

-

Butane, 1-(propylthio)-. NIST WebBook. [Link]

-

Butane, 1-(propylthio)-. NIST WebBook. [Link]

-

Material Safety Data Sheet - 1-Butanethiol, 99+%. Cole-Parmer. [Link]

-

1-PROPANETHIOL - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Butane, 1-(propylthio)- (C7H16S). PubChemLite. [Link]

-

Chemical Properties of Propane, 1-(methylthio)- (CAS 3877-15-4). Cheméo. [Link]

-

Preparation of 1-butanethiol. PrepChem.com. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. methyl propyl sulfide, 3877-15-4 [thegoodscentscompany.com]

- 4. CAS 3877-15-4: Methyl propyl sulfide | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. Methyl propyl sulphide | C4H10S | CID 19754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. METHYL PROPYL SULFIDE | 3877-15-4 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. butyl propyl sulfide [stenutz.eu]

- 10. Butane, 1-(propylthio)- (CAS 1613-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Butane, 1-(propylthio)- [webbook.nist.gov]

- 12. Butane, 1-(propylthio)- [webbook.nist.gov]

- 13. guidechem.com [guidechem.com]

- 14. Butane, 1-(propylthio)- [webbook.nist.gov]

- 15. PubChemLite - Butane, 1-(propylthio)- (C7H16S) [pubchemlite.lcsb.uni.lu]

- 16. Sulfide, butyl isopropyl | C7H16S | CID 522478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. sec-Butyl propyl sulfide | C7H16S | CID 525453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. lookchem.com [lookchem.com]

- 19. Butane, 1-(propylthio) | CAS#:1613-46-3 | Chemsrc [chemsrc.com]

- 20. spectrumchemical.com [spectrumchemical.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 24. axxence.de [axxence.de]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Propyl Butyl Sulfide

Abstract

Propyl butyl sulfide, also known as 1-(propylsulfanyl)butane or 4-thiaoctane, is an asymmetrical thioether with the chemical formula C₇H₁₆S. As a member of the dialkyl sulfide family, it possesses a distinct chemical profile characterized by the nucleophilicity of the sulfur atom and its susceptibility to oxidation. This technical guide provides a comprehensive overview of the essential physical and chemical properties of propyl butyl sulfide, intended for researchers, chemists, and professionals in drug development and material science. The document details its structural attributes, physical constants, spectroscopic signature, chemical reactivity, and established synthetic protocols. Furthermore, it addresses critical safety and handling considerations and explores its potential applications. This guide is designed to serve as a foundational resource, synthesizing field-proven insights with established scientific data to facilitate its effective use in a laboratory and industrial context.

Nomenclature and Molecular Structure

Propyl butyl sulfide is a simple dialkyl sulfide where a sulfur atom is covalently bonded to a propyl group and a butyl group.

-

IUPAC Name : 1-(propylsulfanyl)butane[1]

-

Common Synonyms : Butyl propyl sulfide, n-Butyl n-propyl sulfide, 1-(propylthio)butane, 4-thiaoctane[1][2]

The structure consists of a seven-carbon chain with a sulfur atom at the fourth position, leading to the name 4-thiaoctane. The asymmetry of the alkyl chains influences its physical properties, such as its dipole moment and packing in the solid state.

Structural Diagram:

Caption: Molecular structure of propyl butyl sulfide (4-thiaoctane).

Physical and Thermochemical Properties

Propyl butyl sulfide is a liquid at standard temperature and pressure. Its physical properties are dictated by the length of its alkyl chains and the presence of the sulfur atom, which imparts a moderate polarity. The following table summarizes its key physical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆S | [3][4] |

| Molar Mass | 132.27 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 157.85 °C to 167.16 °C | [1][3][4] |

| Melting Point | -66.8 °C (estimate) | [4] |

| Density | 0.839 g/mL | [4] |

| Solubility in Water | 118.2 mg/L at 25 °C (estimate) | [1] |

| Flash Point | 52.80 °C (127.00 °F) (estimate) | [1] |

| Refractive Index | 1.4317 (estimate) | [4] |

| logP (o/w) | 3.525 (estimate) | [1] |

Note: Some physical properties are estimated values derived from computational models and should be used as a guideline pending experimental verification.

Spectroscopic Characterization

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on the propyl and butyl chains. The protons on the carbons adjacent to the sulfur atom (α-protons) would be deshielded and appear as triplets at approximately 2.5 ppm. The other methylene protons (β and γ) would appear further upfield as multiplets, and the terminal methyl groups would be the most shielded, appearing as triplets around 0.9-1.0 ppm.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would display seven unique signals corresponding to each carbon atom in the molecule. The carbons directly bonded to the sulfur atom would be found in the range of 30-40 ppm, with the remaining carbons appearing at higher fields.

-

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by C-H stretching vibrations in the 2850-2960 cm⁻¹ region. The C-S stretching vibration, which is characteristically weak, would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Mass Spectrometry (MS) : In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 132. Fragmentation would likely involve cleavage of the C-S and C-C bonds, leading to characteristic fragment ions corresponding to the loss of propyl and butyl groups.

Chemical Properties and Reactivity

The chemistry of propyl butyl sulfide is centered around the lone pairs of electrons on the sulfur atom, which make it a potent nucleophile and susceptible to oxidation.

Nucleophilicity and Sulfonium Salt Formation

As a nucleophile, the sulfur atom readily reacts with electrophiles, such as alkyl halides, to form sulfonium salts.[7] This S-alkylation reaction is a fundamental process in organosulfur chemistry.

Reaction: R-S-R' + R''-X → [R-S⁺(R'')-R'] X⁻

This reactivity allows for the introduction of various functional groups and the use of sulfides as intermediates in organic synthesis.

Oxidation

Propyl butyl sulfide can be selectively oxidized to form either a sulfoxide or a sulfone, depending on the reaction conditions and the strength of the oxidizing agent.[7]

-

Oxidation to Sulfoxide : Using mild oxidizing agents like hydrogen peroxide or sodium periodate typically yields the corresponding propyl butyl sulfoxide. This reaction introduces a stereocenter at the sulfur atom.

-

Oxidation to Sulfone : Stronger oxidizing agents, such as potassium permanganate or excess hydrogen peroxide, will further oxidize the sulfoxide to the sulfone, where the sulfur atom is in its highest oxidation state.

Caption: Key chemical reactions of propyl butyl sulfide.

Synthesis and Purification

The most common and direct method for synthesizing asymmetrical sulfides like propyl butyl sulfide is analogous to the Williamson ether synthesis. This involves the nucleophilic substitution of a halide by a thiolate anion.

Synthetic Pathway: Sₙ2 Reaction

The synthesis can be achieved by reacting sodium propanethiolate with an n-butyl halide (e.g., 1-bromobutane) or, alternatively, sodium butanethiolate with a propyl halide. The former is often preferred due to the slightly higher reactivity of primary alkyl bromides.

Overall Reaction: CH₃(CH₂)₂S⁻Na⁺ + CH₃(CH₂)₃Br → CH₃(CH₂)₂S(CH₂)₃CH₃ + NaBr

Experimental Protocol

Objective: To synthesize propyl butyl sulfide via nucleophilic substitution.

Materials:

-

1-Propanethiol

-

Sodium hydroxide (NaOH)

-

1-Bromobutane

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath and slowly add 1-propanethiol dropwise. Stir the mixture for 30 minutes to ensure the complete formation of sodium propanethiolate. Causality: The strong base (NaOH) deprotonates the thiol to form the highly nucleophilic thiolate anion.

-

Nucleophilic Substitution: To the same flask, add 1-bromobutane dropwise. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours to drive the reaction to completion.

-

Workup and Extraction: After cooling, pour the reaction mixture into water and transfer it to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Causality: The desired sulfide is organic-soluble and will move into the ether phase, while the inorganic salts (NaBr) remain in the aqueous phase.

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (diethyl ether) using a rotary evaporator.

-

Purification: The resulting crude propyl butyl sulfide can be purified by fractional distillation under reduced pressure to obtain the final product with high purity. Self-Validation: The purity of the final product should be confirmed by GC-MS and NMR spectroscopy.

Caption: Workflow for the synthesis and purification of propyl butyl sulfide.

Safety and Toxicology

Detailed toxicological data for propyl butyl sulfide is not extensively documented. However, data from structurally similar dialkyl sulfides and related isomers provide a basis for assessing its potential hazards.[8][9] It should be handled with appropriate care in a well-ventilated fume hood.

| Hazard Class | GHS Classification (Inferred) | Precautionary Statements |

| Flammability | Flammable Liquid (Category 3) | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | H315: Causes skin irritation |

| Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | H319: Causes serious eye irritation |

| STOT - Single Exposure | May cause respiratory irritation (Category 3) | H335: May cause respiratory irritation |

Note: This classification is inferred from data on similar compounds like sec-butyl propyl sulfide and di-n-propyl sulfide and should be treated as provisional.[8][10] A substance-specific risk assessment is always required.

Handling Recommendations:

-

Keep away from heat, sparks, and open flames.[9]

-

Wear protective gloves, safety glasses, and a lab coat.

-

Avoid breathing vapors or mists.

-

Use only in a well-ventilated area or under a chemical fume hood.

Applications and Areas of Research

Propyl butyl sulfide is primarily used as a research chemical and a building block in organic synthesis.[11] Its potential applications are linked to the broader utility of dialkyl sulfides.

-

Fine Chemical Synthesis : It can serve as a precursor for the synthesis of more complex sulfur-containing molecules, including sulfoxides and sulfones, which are important pharmacophores in medicinal chemistry.

-

Material Science : Thioethers are used in the synthesis of polymers like poly(phenylene sulfide) (PPS), known for their high-temperature stability and chemical resistance.[12] While not a direct monomer, propyl butyl sulfide can be used in model studies related to such materials.

-

Flavor and Fragrance : Although not widely reported for this specific compound, many volatile short-chain sulfides are known for their strong, often alliaceous or savory odors and are used in the flavor and fragrance industry.[13]

Conclusion

Propyl butyl sulfide is a foundational organosulfur compound whose value lies in the predictable and versatile reactivity of its thioether linkage. This guide has synthesized critical data on its physical properties, spectroscopic identity, chemical behavior, and synthesis. By understanding these core characteristics, from its nucleophilic nature to its oxidation pathways, researchers can confidently and safely utilize propyl butyl sulfide as a building block for advanced applications in pharmaceuticals, materials, and other areas of chemical science.

References

-

The Good Scents Company. (n.d.). butyl propyl sulfide, 1613-46-3. Retrieved from [Link]

-

Stenutz, R. (n.d.). butyl propyl sulfide. In Tables for Chemistry. Retrieved from [Link]

-

ChemBK. (n.d.). Propyl butyl sulfide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 525453, sec-Butyl propyl sulfide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 264183, Tert-butyl propyl sulfide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522478, Sulfide, butyl isopropyl. Retrieved from [Link]

-

Perflavory. (n.d.). butyl propyl sulfide, 1613-46-3. Retrieved from [Link]

-

SpectraBase. (n.d.). Isopropyl propyl sulfide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522458, Butyl propyl disulfide. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butylthiol. Retrieved from [Link]

-

He, D., Wu, Y., Liu, Z., & Zhao, T. (2017). The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure. RSC Advances, 7(72), 45582-45589. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Di-tert-Butyl Polysulfide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propyl n-butyl disulfide. In NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz, R. (n.d.). di-n-butyl sulfide. In Tables for Chemistry. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Butyl sulfide (CAS 544-40-1). Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Nucleophilicity of Sulfur Compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propyl sulfide. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propyl sulfide. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chegg.com. (2019). Solved Show how you would synthesize butyl isopropyl sulfide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). t-Butyl n-propyl sulfide. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl propyl sulfide, 3877-15-4. Retrieved from [Link]

Sources

- 1. butyl propyl sulfide, 1613-46-3 [thegoodscentscompany.com]

- 2. 1613-46-3 CAS MSDS (N-BUTYL N-PROPYL SULPHIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. butyl propyl sulfide [stenutz.eu]

- 4. Propyl butyl sulfide [chembk.com]

- 5. Butyl propyl disulfide | C7H16S2 | CID 522458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemical Reactivity [www2.chemistry.msu.edu]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sec-Butyl propyl sulfide | C7H16S | CID 525453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. butyl propyl sulfide, 1613-46-3 [perflavory.com]

- 12. The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04627H [pubs.rsc.org]

- 13. Propyl disulfide | 629-19-6 [chemicalbook.com]

An In-Depth Technical Guide to the Olfactory Properties of Butane, 1-(propylthio)-

Abstract

This technical guide provides a comprehensive framework for the evaluation of the olfactory properties of Butane, 1-(propylthio)- (CAS 1613-46-3), also known as butyl propyl sulfide. While specific sensory data for this compound is not extensively documented in public literature—its primary applications being outside the flavor and fragrance industries—this document outlines the predicted olfactory profile based on established structure-odor relationships within the alkyl sulfide class.[1] More critically, it details the rigorous, self-validating experimental protocols required for a full, quantitative, and qualitative sensory characterization. This guide is intended for researchers, scientists, and professionals in drug development and chemical safety who require a deep, technical understanding of how to approach the sensory analysis of volatile sulfur compounds. It emphasizes the causality behind experimental design, ensuring that any derived data is robust, reproducible, and scientifically sound.

Introduction and Physicochemical Context

Butane, 1-(propylthio)- is a dialkyl sulfide, a class of organosulfur compounds known for their potent and often pungent aromas.[2] Like many volatile sulfides, these compounds are characterized by their strong odors, which are often similar to those of thiols.[2] Understanding the olfactory properties of such a compound is critical not only for flavor and fragrance applications but also for industrial hygiene, environmental monitoring, and safety, as even trace amounts can be highly impactful due to their low odor thresholds.[3]

The target molecule, Butane, 1-(propylthio)-, is an asymmetrical thioether. Its physical properties, which fundamentally influence its volatility and interaction with olfactory receptors, are summarized below.

Table 1: Physicochemical Properties of Butane, 1-(propylthio)-

| Property | Value | Source(s) |

| Synonyms | Butyl propyl sulfide, Propyl butyl sulfide, 4-Thiaoctane | The Good Scents Company, NIST |

| CAS Number | 1613-46-3 | NIST |

| Molecular Formula | C₇H₁₆S | PubChem[4] |

| Molecular Weight | 132.27 g/mol | PubChem[4] |

| Boiling Point | 167.2 °C at 760 mmHg | LookChem |

| Flash Point | 52.8 °C | LookChem |

| Density | 0.836 g/cm³ | LookChem |

| Vapor Pressure | 2.27 mmHg at 25°C | LookChem |

| LogP (Octanol/Water) | 3.1 (XlogP) | PubChem[4] |

Note: Some properties are estimated values from chemical databases.

The available data indicates that Butane, 1-(propylthio)- is not currently used in flavor or fragrance applications.[1][5] This lack of application data necessitates a foundational, predictive, and methodological approach to defining its sensory characteristics.

Predicted Olfactory Profile: A Structure-Odor Relationship Approach

The olfactory character of a volatile sulfur compound is heavily influenced by its molecular structure, including the length and branching of its alkyl chains.[6] While no specific odor descriptors for Butane, 1-(propylthio)- are published, we can extrapolate a probable profile from closely related, well-characterized symmetrical and asymmetrical sulfides.

-

Dimethyl Sulfide ((CH₃)₂S): Possesses a characteristic cabbage-like, disagreeable, and sulfurous odor.[7]

-

Diethyl Sulfide ((CH₃CH₂)₂S): Described as having a pungent, garlic-like odor.[8]

-

General Alkyl Sulfides: As a class, they are known for foul odors, often resembling garlic, onion, or cooked cabbage, especially at higher concentrations.[2][9] The presence of the sulfur atom is highly correlated with "garlic" and "fishy" descriptors.

Hypothesis: Based on these analogs, Butane, 1-(propylthio)- is predicted to have a potent, sulfurous odor with dominant notes of garlic, onion, and potentially a cooked or savory cabbage-like undertone. The asymmetry of the propyl and butyl groups may introduce additional complexity compared to its symmetrical counterparts. As with many potent odorants, its perceived character may change significantly with concentration.[9]

Core Experimental Workflow for Olfactory Characterization

To move from prediction to empirical data, a multi-faceted approach is required. The following sections detail the necessary experimental protocols. The overall workflow is designed to first separate the pure compound from any potential impurities and then subject it to rigorous sensory evaluation by trained human assessors.

Caption: Overall workflow for olfactory characterization.

Gas Chromatography-Olfactometry (GC-O)

GC-O is the cornerstone technique for identifying which compounds in a (potentially complex) sample are odor-active. For a purified substance, it serves to confirm the odor character of the target molecule and ensures no odorous impurities are confounding the results.

Protocol: Determination of Odor Descriptors by GC-O

-

Instrumentation:

-

Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

-

The effluent from the capillary column is split (typically 1:1) between the FID and the ODP.

-

A humidified air stream is mixed with the effluent directed to the ODP to prevent nasal dehydration of the assessor.

-

-

GC Conditions (Starting Point):

-

Column: A non-polar column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm) is suitable for general separation. Sulfur-specific columns can also be used.

-

Injector: 250°C, splitless mode.

-

Oven Program: 40°C (hold 2 min), ramp at 8°C/min to 250°C (hold 5 min). This program must be optimized to ensure the analyte elutes in a sharp, well-defined peak.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Transfer Line to ODP: Heated to 250°C to prevent condensation.

-

-

Sample Preparation:

-

Prepare a stock solution of Butane, 1-(propylthio)- in a low-odor solvent (e.g., diethyl ether or purified pentane).

-

Create a dilution series to find a concentration that is clearly detectable at the ODP without being overwhelming. A starting point could be 100 ppm (v/v).

-

-

Assessment:

-

A trained sensory analyst sniffs the ODP throughout the chromatographic run.

-

The analyst records the retention time and provides a detailed description of any odor perceived.

-

The process is repeated with at least three different assessors to generate a consensus lexicon of odor descriptors.

-

-

Causality and Validation: The simultaneous FID data provides a chemical fingerprint. The odor activity recorded by the analyst must align with the retention time of the Butane, 1-(propylthio)- peak on the chromatogram. This directly links the chemical entity to the sensory perception, validating that the described odor belongs to the target compound and not an impurity.

Sensory Panel and Odor Threshold Determination

The odor threshold is the lowest concentration of a substance that can be perceived by the human sense of smell.[3] It is a critical parameter for safety and impact assessment. The internationally recognized standard for this is the forced-choice, ascending concentration series method.[5]

Protocol: Determination of Detection and Recognition Thresholds (ASTM E679)

-

Panel Selection and Training:

-

Recruit a panel of 8-12 individuals screened for normal olfactory acuity.

-

Panelists must be non-smokers and refrain from using scented products, eating, or drinking (except water) for at least one hour before a session.[5]

-

Training involves familiarization with the test procedure, sniffing techniques, and standardized odor descriptors.

-

-

Sample Presentation (Olfactometry):

-

An olfactometer is used to present precise dilutions of the odorant in odor-free air.

-

The method follows a "triangular forced-choice" design: for each dilution level, the panelist is presented with three sniffing ports, two containing odor-free air and one containing the diluted sample. The panelist must choose the port that is different.[5]

-

-

Ascending Concentration Series:

-

The test begins at a very high dilution (sub-threshold concentration).

-

The concentration is increased in a stepwise manner (e.g., by a factor of two or three) for each subsequent presentation.

-

-

Data Collection:

-

Detection Threshold: The lowest concentration at which a panelist correctly identifies the odorous port. The group threshold is calculated as the geometric mean of the individual thresholds.

-

Recognition Threshold: After detection, the panelist is asked to describe the odor. The recognition threshold is the lowest concentration at which the panelist can correctly describe the odor character (e.g., "garlicky," "sulfurous"). This is always higher than the detection threshold.

-

-

Self-Validation System: The forced-choice method is inherently self-validating. At sub-threshold levels, panelists will guess correctly one-third of the time by chance. A consistent pattern of correct identification above a certain concentration provides statistical confidence that a true sensory effect is being measured, rather than random guessing.

Caption: Workflow for Odor Threshold Determination.

Data Presentation and Interpretation

All quantitative olfactory data must be presented clearly to allow for straightforward interpretation and comparison.

Table 2: Sensory Profile of Butane, 1-(propylthio)- (Template for Experimental Data)

| Sensory Property | Result | Method | Notes |

| Odor Descriptors | e.g., Garlic, Sulfurous, Cooked Cabbage, Pungent | Gas Chromatography-Olfactometry (GC-O) | Consensus from a panel of ≥3 trained assessors. |

| Detection Threshold (Air) | e.g., X ppb (v/v) | ASTM E679 - Triangular Forced-Choice | Geometric mean of a panel of ≥8 screened assessors. |

| Recognition Threshold (Air) | e.g., Y ppb (v/v) | ASTM E679 - Triangular Forced-Choice | Geometric mean of a panel of ≥8 screened assessors. |

| Flavor Profile (if applicable) | e.g., Not for flavor use | The Good Scents Company[1] | Compound is not recommended for flavor applications. |

Expert Interpretation: The ratio between the detection and recognition thresholds provides insight into the odor's character. A large gap suggests a non-descript odor at low concentrations that only becomes identifiable at higher levels. For sulfur compounds, this gap is often small due to their distinct character. The extremely low thresholds typical of sulfur compounds mean that even minor emissions or contamination can lead to significant sensory events.[2][3]

Conclusion

While direct sensory analysis of Butane, 1-(propylthio)- has not been widely published, a robust olfactory profile can be predicted and, more importantly, empirically determined. Its structural similarity to other small alkyl sulfides strongly suggests a potent, sulfurous odor with garlic and cabbage-like characteristics. The true scientific understanding, however, lies in the rigorous application of validated sensory methodologies. The protocols for Gas Chromatography-Olfactometry and forced-choice threshold determination outlined in this guide provide a self-validating framework for generating reliable, reproducible data. For professionals in drug development and chemical manufacturing, applying these methods is essential for a complete safety, handling, and impact assessment of this and other volatile organosulfur compounds.

References

-

Wikipedia. (n.d.). Organic sulfide. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Dimethyl Sulfide. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Ethyl sulfide. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]